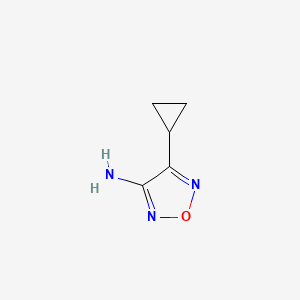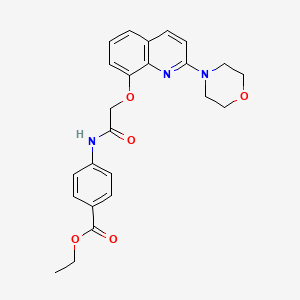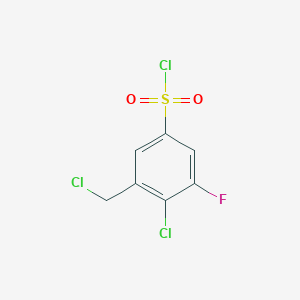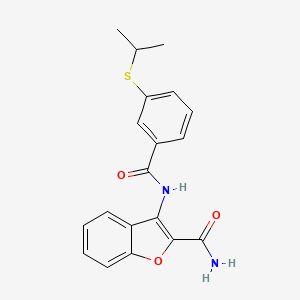![molecular formula C9H8ClN3O2 B2566504 Methyl-4-Chlor-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-6-carboxylat CAS No. 1260663-57-7](/img/structure/B2566504.png)
Methyl-4-Chlor-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” can be represented by the SMILES stringCn1ccc2c (Cl)ncnc12 . The InChI representation is 1S/C7H6ClN3/c1-11-3-2-5-6 (8)9-4-10-7 (5)11/h2-4H,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthese von JAK-Inhibitoren
“Methyl-4-Chlor-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-6-carboxylat” ist eine wichtige heterocyclische Verbindung, die bei der Synthese von Januskinase (JAK)-Inhibitoren verwendet wird . JAK-Inhibitoren sind Verbindungen, die die Aktivität eines oder mehrerer Enzyme der JAK-Familie hemmen, wodurch der JAK-Signaltransduktions- und Aktivator-Transkriptionsfaktor-Protein (STAT)-Signalweg beeinflusst wird . Dieser Weg ist an Zellteilungs-, Zelltod- und Tumorbildungsprozessen beteiligt .
Behandlung von Krebs und entzündlichen Erkrankungen
JAK-Inhibitoren, die unter Verwendung von “this compound” synthetisiert werden, haben therapeutische Anwendungen bei der Behandlung von Krebs und entzündlichen Erkrankungen wie rheumatoider Arthritis, Psoriasis, Myelofibrose, Polycythaemia vera, Dermatitis und anderen .
Synthese von kommerziell erhältlichen Medikamenten
“this compound” ist das Grundgerüst für viele kommerziell erhältliche Medikamente . Es wird häufig bei der Synthese vieler pharmazeutischer Zwischenprodukte im In- und Ausland verwendet, darunter CP690550, CGP76030 und andere .
Antikrebsforschung
Neu synthetisierte Pyrrolo[2,3-D]pyrimidin-Derivate, die “this compound” enthalten, haben vielversprechende Ergebnisse in in-vitro-Antikrebsstudien gezeigt . Einige dieser Verbindungen haben signifikante zytotoxische Wirkungen gegen ausgewählte menschliche Krebszelllinien gezeigt .
Molekular Docking und SAR-Studien
“this compound” und seine Derivate wurden in Molekular-Docking- und Struktur-Aktivitäts-Beziehungsstudien (SAR) eingesetzt . Diese Studien helfen, die Bindungsaffinitäten dieser Verbindungen an bestimmte Proteine und ihre potenziellen therapeutischen Wirkungen zu verstehen .
Apoptoseforschung
Verbindungen, die unter Verwendung von “this compound” synthetisiert wurden, wurden in der Apoptoseforschung eingesetzt . Apoptose ist ein Zelltodmechanismus, der sowohl bei physiologischen als auch bei pathologischen Zuständen eine entscheidende Rolle spielt . Diese Verbindungen haben gezeigt, dass sie die Expression bestimmter Gene und Proteine beeinflussen, die an der Apoptose beteiligt sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound that has been used in the field of medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins to influence cell processes .
Mode of Action
This prevents the kinase from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that rely on these phosphorylation events .
Biochemical Pathways
Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate, as a kinase inhibitor, affects various biochemical pathways. By inhibiting kinases, it disrupts the signaling pathways that control cell growth and division. This can lead to the inhibition of cell proliferation, which is particularly useful in the context of cancer therapy, where uncontrolled cell growth is a key problem .
Result of Action
The molecular and cellular effects of Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate’s action largely depend on the specific kinases it inhibits. Generally, kinase inhibitors like this compound can halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels), all of which are beneficial in treating diseases like cancer .
Biochemische Analyse
Biochemical Properties
Pyrrolopyrimidine derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins . These interactions often involve electrophilic substitution reactions, including nucleophilic aromatic substitution .
Cellular Effects
Some pyrrolopyrimidine derivatives have shown to inhibit the growth and proliferation of cancer cells . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolopyrimidines can interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Dosage Effects in Animal Models
Some pyrrolopyrimidine derivatives have shown efficacy in CIA and AIA models .
Metabolic Pathways
Pyrrolopyrimidines are known to be involved in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Transport and Distribution
It is crucial to strictly adhere to relevant transportation and usage regulations when handling and transporting this compound .
Eigenschaften
IUPAC Name |
methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNGJFYCSWIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)
![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)
![5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2566430.png)

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)




![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

